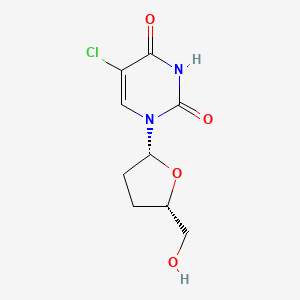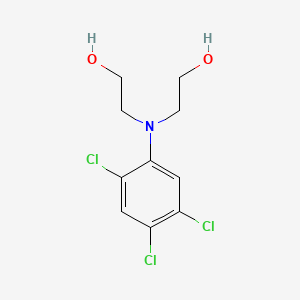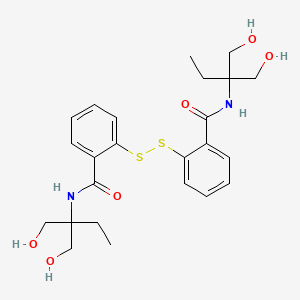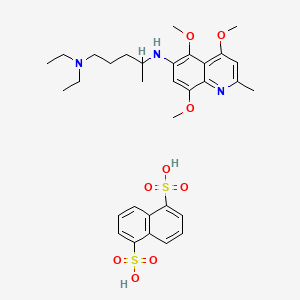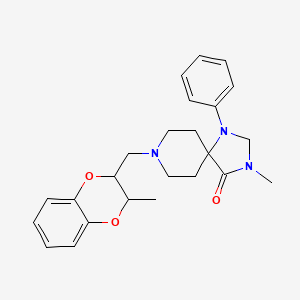
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core, which is a rare and interesting structural motif in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multi-step organic reactions. The starting materials often include substituted benzodioxane and triazaspirodecane derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the benzodioxane moiety.
Cyclization: reactions to form the spiro linkage.
Oxidation: and steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxane or triazaspirodecane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro compounds: Other spiro compounds with different ring systems.
Triazaspirodecane derivatives: Compounds with similar triazaspirodecane cores but different substituents.
Uniqueness
What sets 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
102504-89-2 |
|---|---|
Fórmula molecular |
C24H29N3O3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-methyl-8-[(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-18-22(30-21-11-7-6-10-20(21)29-18)16-26-14-12-24(13-15-26)23(28)25(2)17-27(24)19-8-4-3-5-9-19/h3-11,18,22H,12-17H2,1-2H3 |
Clave InChI |
XCURAXQEILSZCX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC2=CC=CC=C2O1)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


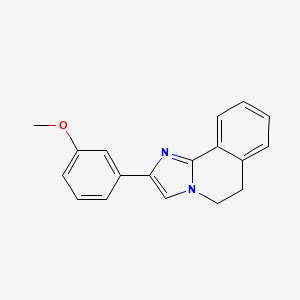
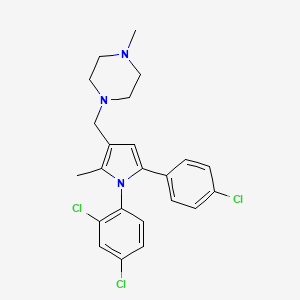
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
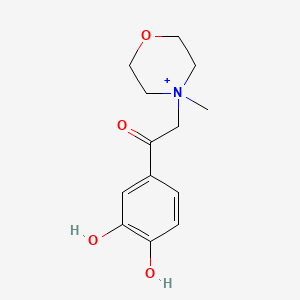
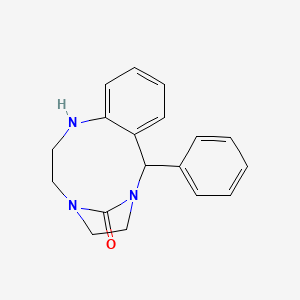
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


